
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tert-butyl group at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 8th position using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products:
Oxidation: More oxidized coumarin derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Alkyl or aryl-substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various coumarin derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticoagulant.
- Evaluated for its anticancer and antimicrobial properties.
Industry:
- Used in the production of dyes and fragrances.
- Employed in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as anticoagulation or antimicrobial activity.
Comparación Con Compuestos Similares
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar coumarin backbone.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
Uniqueness:
- The presence of the tert-butyl group at the 8th position provides steric hindrance, potentially altering the compound’s reactivity and biological activity.
- The combination of the oxo and carboxylic acid groups enhances the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets.
This detailed article provides a comprehensive overview of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
646053-12-5 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
8-tert-butyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-14(2,3)10-6-4-5-8-7-9(12(15)16)13(17)18-11(8)10/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
QULOUOQPRRXCCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


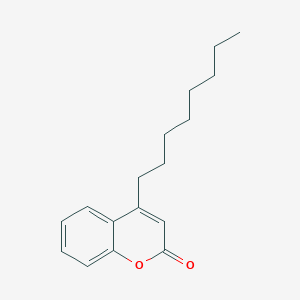
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
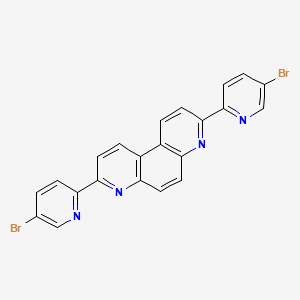

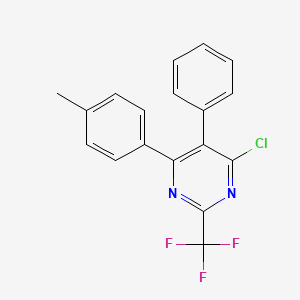
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
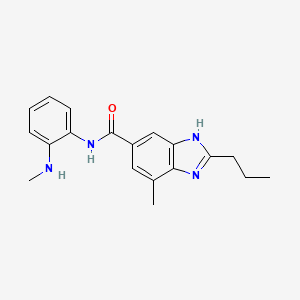
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

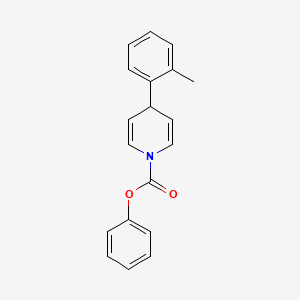
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
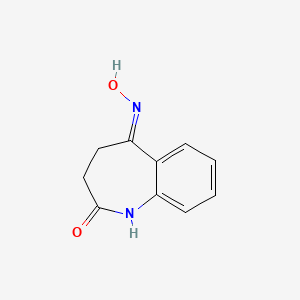
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
